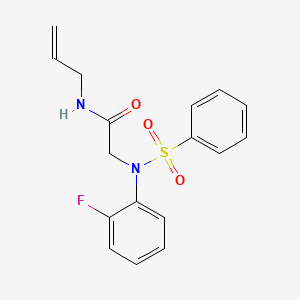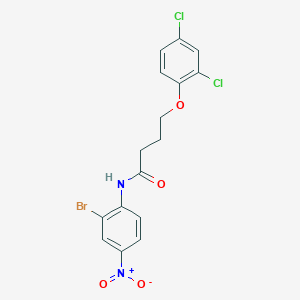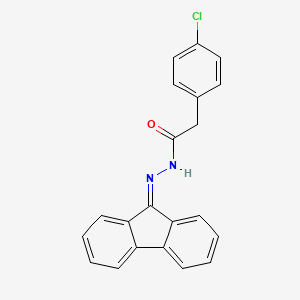![molecular formula C24H29NO2 B5144727 2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide](/img/structure/B5144727.png)
2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene ring and a tricycloundecane moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide typically involves a multi-step process. One common method includes the reaction of naphthalene-2-ol with an appropriate acylating agent to form the naphthalen-2-yloxy intermediate. This intermediate is then reacted with a tricycloundecane derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce the corresponding alcohol .
Scientific Research Applications
2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its naphthalene and tricycloundecane moieties. These interactions may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)-N-phenylacetamide: Shares the naphthalene moiety but differs in the acetamide substituent.
2-(naphthalen-1-yloxy)-N-phenylacetamide: Similar structure with a different position of the naphthalene ring.
N-(2-(naphthalen-1-yloxy)-ethyl)-acetamide: Contains a similar naphthalene moiety but with an ethyl linkage.
Uniqueness
2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide is unique due to the presence of the tricycloundecane moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c26-23(15-27-22-8-7-20-3-1-2-4-21(20)11-22)25-16-24-12-17-5-6-18(13-24)10-19(9-17)14-24/h1-4,7-8,11,17-19H,5-6,9-10,12-16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJVHFNGQVMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CC1CC(C2)(C3)CNC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5144651.png)
![(2,6-dichloro-4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)
![N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5144664.png)
![1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5144672.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)

![10-[(4-methylphenyl)methyl]-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-5-ium-3-ol;chloride](/img/structure/B5144689.png)

![2,4a,7,7,10a-Pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f][1,2]benzoxazine](/img/structure/B5144703.png)



![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)

